Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate
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Overview
Description
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the reaction of 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is often carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis or the Doebner-Miller reaction.
Methoxylation: Introduction of the methoxy group at the 6-position.
Esterification: Conversion of the carboxylic acid group to the ethyl ester using ethanol and a dehydrating agent like sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.
Scientific Research Applications
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to DNA, and interfere with cellular processes. The exact pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 6-methoxy-1-methyl-2-oxoquinoline-4-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(17)11-8-13(16)15(2)12-6-5-9(18-3)7-10(11)12/h5-8H,4H2,1-3H3 |
InChI Key |
ATAGCZMMNXVWSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(C2=C1C=C(C=C2)OC)C |
Origin of Product |
United States |
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